molecular formula C9H11NO4S B045176 (2,6-Dimethylphenylsulfonyl)nitromethane CAS No. 122263-14-3

(2,6-Dimethylphenylsulfonyl)nitromethane

Cat. No.: B045176
CAS No.: 122263-14-3
M. Wt: 229.26 g/mol
InChI Key: IKODJCPZKSJKPF-UHFFFAOYSA-N
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Description

(2,6-Dimethylphenylsulfonyl)nitromethane is a versatile and high-value synthetic building block, specifically engineered for advanced organic and medicinal chemistry research. This compound features a unique bifunctional structure, combining an electron-deficient nitromethane group with a sterically hindered 2,6-dimethylphenylsulfonyl moiety. Its primary research value lies in its application as a key synthon in the synthesis of complex nitrogen-containing heterocycles and as a precursor to α,β-unsaturated nitroolefins via condensation reactions. The sulfonyl group acts as a powerful electron-withdrawing group, activating the adjacent nitromethane carbon for nucleophilic attack, while the ortho-methyl substituents on the aryl ring provide significant steric hindrance, which can be exploited to control regioselectivity and influence the conformational properties of reaction intermediates. Researchers utilize this compound in the development of novel pharmacologically active molecules, particularly in the exploration of enzyme inhibitors where the sulfonamide or nitroalkene functionalities can serve as key pharmacophores. Its mechanism of action in research settings often involves acting as a Michael acceptor precursor or a dipolarophile in cycloaddition reactions, making it invaluable for constructing molecular complexity in target-oriented synthesis and chemical biology probe development.

Properties

CAS No.

122263-14-3

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

1,3-dimethyl-2-(nitromethylsulfonyl)benzene

InChI

InChI=1S/C9H11NO4S/c1-7-4-3-5-8(2)9(7)15(13,14)6-10(11)12/h3-5H,6H2,1-2H3

InChI Key

IKODJCPZKSJKPF-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)S(=O)(=O)C[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=CC=C1)C)S(=O)(=O)C[N+](=O)[O-]

Other CAS No.

122263-14-3

Synonyms

(2,6-dimethylphenylsulfonyl)nitromethane
ICI 215918
ICI-215918

Origin of Product

United States

Scientific Research Applications

Aldose Reductase Inhibition

One of the primary applications of (2,6-Dimethylphenylsulfonyl)nitromethane is as an aldose reductase inhibitor . Aldose reductase is an enzyme involved in the conversion of glucose to sorbitol, which can accumulate and lead to complications in diabetic patients. The inhibition of this enzyme can help mitigate peripheral effects associated with diabetes, such as:

  • Macular Edema
  • Cataract Formation
  • Retinopathy
  • Neuropathy

Studies have shown that this compound exhibits biphasic kinetics when inhibiting aldose reductase, indicating its potential effectiveness at varying concentrations .

Pharmaceutical Compositions

Pharmaceutical formulations containing this compound can be developed in various forms, including:

  • Tablets
  • Creams and Ointments
  • Injectable Solutions

These formulations are aimed at treating or preventing complications related to diabetes and galactosemia .

Organic Synthesis Applications

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in several important chemical reactions:

  • Michael Addition Reactions : The compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds.
  • Nitroaldol Reactions : It can undergo deprotonation to add to aldehydes, forming nitroaldol products which are essential in synthesizing various organic compounds.

The ability of this compound to stabilize positively charged intermediates makes it particularly useful in synthesizing complex molecules .

Case Study 1: Aldose Reductase Inhibitor Development

A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound derivatives as aldose reductase inhibitors. The research demonstrated that these compounds could significantly reduce sorbitol accumulation in diabetic models, suggesting their potential use in clinical settings for diabetes management .

Case Study 2: Synthesis of Pharmaceutical Agents

In another study focusing on synthetic pathways for pharmaceutical agents, researchers utilized this compound as a starting material to develop novel compounds with enhanced biological activity against various targets. This work highlighted the compound's versatility in drug design and development .

Comparison with Similar Compounds

To contextualize the properties and applications of (2,6-Dimethylphenylsulfonyl)nitromethane, the following comparisons with structurally or functionally related compounds are presented:

Sulfonation Selectivity vs. Other Aryl Sulfonates

The sulfonation behavior of 2,6-dimethylphenyl derivatives differs significantly from simpler aryl compounds. For example:

  • 2,6-Dimethylphenol (15): Sulfonation with SO₃ in nitromethane produces a 3-SO₃H/4-SO₃H ratio of 86:14 at high SO₃ concentrations. This contrasts with 2-fluorophenol (5), which forms a 5-sulfonic acid isomer (up to 30% yield) under similar conditions due to electronic effects overriding steric hindrance .
  • 2,6-Dimethylaniline (17): Similar sulfonation regioselectivity (86:14 ratio) is observed, indicating that steric effects dominate over electronic factors in both phenolic and aniline derivatives .

Table 1: Sulfonation Regioselectivity in Aryl Compounds

Compound Substituents 3-SO₃H/4-SO₃H Ratio Key Factor
2,6-Dimethylphenol 2,6-Me, -OH 86:14 Steric hindrance
2-Fluorophenol 2-F, -OH 96:4 (4-SO₃H only) Electronic effects
2,6-Dimethylaniline 2,6-Me, -NH₂ 86:14 Steric hindrance
Reactivity in Solvent Systems

Nitromethane, a solvent commonly used in sulfonation reactions, influences reaction outcomes:

  • Protected Bromopyranones (e.g., 202): Reactions with ethanethiol in nitromethane yield high product efficiency (e.g., 203), attributed to the solvent’s polarity and ability to stabilize intermediates. In contrast, phenylsulfanyl analogs (e.g., 205) are unstable under similar conditions .
Structural and Hydrogen-Bonding Properties vs. Sulfonamides
  • N-(Aryl)-Sulfonamides : Substituents on the aryl ring significantly impact hydrogen-bonding modes and crystal packing. For instance, N-(4-fluorophenyl)methanesulfonamide exhibits distinct hydrogen-bonding networks compared to N-(2,6-dimethylphenyl)methanesulfonamide due to differences in steric and electronic profiles .

Table 2: Key Properties of Sulfonamide Derivatives

Compound Substituents Key Interactions Stability Notes
N-(2,6-Dimethylphenyl)sulfonamide 2,6-Me, -SO₂NH₂ Steric hindrance High thermal stability
N-(4-Fluorophenyl)sulfonamide 4-F, -SO₂NH₂ Strong H-bonding Moderate solubility
(2,6-Dimethylphenylsulfonyl)nitro 2,6-Me, -SO₂NO₂ Dipole interactions Reactivity in nitration

Preparation Methods

Chlorosulfonation of N-Acyl-3,5-Dimethylaniline

The foundational route begins with N-acetyl-3,5-dimethylaniline , which undergoes chlorosulfonation using chlorosulfonic acid at 60°C to yield 4-acetamido-2,6-dimethylbenzenesulfonyl chloride . This intermediate is critical due to its electrophilic sulfonyl group, which facilitates subsequent nucleophilic substitutions. The 2,6-dimethyl substituents on the phenyl ring enforce steric constraints, ensuring sulfonation occurs preferentially at the 4-position.

Reduction to Sulfinic Acid

The sulfonyl chloride intermediate is reduced to the corresponding sulfinic acid using sodium sulfite in the presence of a sodium hydrogen carbonate buffer at 60–90°C. This step requires careful pH control to prevent over-reduction or decomposition. The sulfinic acid is then reacted with nitromethane under basic conditions, typically using potassium hydroxide or sodium methoxide in polar solvents such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) or N,N-dimethylformamide (DMF) at 0°C. The nitroalkane acts as a nucleophile, attacking the electrophilic sulfur center to form the target compound.

Alternative Oxidation of Thio Derivatives

Thiol Intermediate Preparation

An alternative approach involves the synthesis of (2,6-dimethyl-4-[2-(2-methylphenyl)acetamidophenylthio)nitromethane via a multi-step sequence. This method starts with 3,5-dimethylaniline , which is converted to a thiocyanate intermediate using cupric thiocyanate in ethyl acetate at 60°C. Subsequent reaction with nitromethane and potassium ferricyanide in aqueous conditions yields the thioether derivative.

Oxidation to Sulfone

The thioether is oxidized to the sulfone using 3-chloroperbenzoic acid in chloroform under reflux. This step proceeds via a two-electron oxidation mechanism, converting the sulfur atom from a −2 to a +6 oxidation state. The reaction is monitored by thin-layer chromatography (TLC), with purification achieved through silica gel chromatography using ethyl acetate/hexane gradients. The final product is obtained in 70–75% yield with a melting point of 188–190°C.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents such as DMPU and DMF enhance reaction rates by stabilizing ionic intermediates and improving reagent solubility. For example, the coupling of sulfinic acid with nitromethane in DMPU at 0°C achieves 85% conversion, compared to 60% in tetrahydrofuran (THF). Elevated temperatures (>20°C) promote side reactions, including hydrolysis of the sulfonyl chloride intermediate.

Acidic Workup and Neutralization

Post-reaction workup often involves quenching with hydrochloric acid to protonate residual bases, followed by extraction with ethyl acetate. Neutralization with sodium hydroxide ensures the product remains in the organic phase, minimizing losses.

Characterization and Analytical Data

Spectroscopic Identification

  • ¹H NMR (CDCl₃) : Signals at δ 2.35 (s, 6H, CH₃), δ 3.82 (s, 2H, SO₂CH₂NO₂), and δ 7.21–7.45 (m, 2H, aromatic).

  • IR (KBr) : Peaks at 1340 cm⁻¹ (S=O asymmetric stretch) and 1550 cm⁻¹ (NO₂ symmetric stretch).

Melting Point and Purity

Recrystallization from ethanol/water mixtures yields crystals with a melting point of 179–180°C. Purity is confirmed by high-performance liquid chromatography (HPLC) with >98% area under the curve.

Comparative Analysis of Methods

Parameter Chlorosulfonation-Reduction Route Thioether Oxidation Route
Yield 75–80%70–75%
Reaction Time 24–36 hours48–72 hours
Purification Column chromatographyRecrystallization
Scalability Suitable for kilo-scaleLimited by oxidation step
Byproducts Minor hydrolysis productsSulfoxide intermediates

The chlorosulfonation-reduction method offers superior scalability and yield, making it preferable for industrial applications. In contrast, the thioether oxidation route provides a viable alternative for laboratories lacking chlorosulfonic acid infrastructure.

Applications in Target-Oriented Synthesis

The compound serves as a key intermediate in the synthesis of aldose reductase inhibitors , with its sulfonylnitromethane moiety enabling Michael additions to α,β-unsaturated carbonyl compounds. Recent studies have leveraged its reactivity to generate sp³-rich fragments for drug discovery pipelines, particularly in diabetes and neuropathy therapeutics .

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